Substance P octapeptide

Übersicht

Beschreibung

Substance P (SP) is a neuropeptide that is released from sensory nerve endings and is widely present in nerve fibers . It acts on bones and related tissues by binding to receptors, thereby regulating bone metabolism, cartilage metabolism, and fracture healing . It has attracted widespread attention as a signaling substance that can be recognized by both the immune system and the nervous system .

Synthesis Analysis

Substance P (SP) is a neuropeptide that is released from sensory nerve endings and is widely present in nerve fibers . It acts on bones and related tissues by binding to receptors, thereby regulating bone metabolism, cartilage metabolism, and fracture healing . Previous studies have shown that bone and chondrocytes can synthesize and secrete sensory neuropeptides and express their receptors, and can promote proliferation, differentiation, apoptosis, matrix synthesis, and the degradation of target cells through autocrine/paracrine modes .Molecular Structure Analysis

Substance P (SP) is one of the most studied peptide hormones and knowing the relationship between its structure and function may have important therapeutic applications in the treatment of a variety of stress-related illnesses . Substance P octapeptide contains total 137 bond(s); 70 non-H bond(s), 22 multiple bond(s), 30 rotatable bond(s), 10 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 3 primary amide(s) (aliphatic), 7 secondary amide(s) (aliphatic), 1 secondary amine(s) (aliphatic), 1 sulfide(s) and 1 Pyrrolidine(s) .Chemical Reactions Analysis

Substance P (SP) is a neuropeptide that is released from sensory nerve endings and is widely present in nerve fibers . It acts on bones and related tissues by binding to receptors, thereby regulating bone metabolism, cartilage metabolism, and fracture healing .Physical And Chemical Properties Analysis

Substance P (SP), a positively charged 11-amino acids neurotransmitter peptide, is a part of tachykinins, one of the largest family of neuropeptides . SP has a pH-dependent structure. Under acidic–neutral conditions, SP possesses a prevalent β-sheet structure although also other secondary structure elements are present .Wissenschaftliche Forschungsanwendungen

Regulation of Bone and Cartilage Metabolic Activity

Substance P (SP) is a neuropeptide that is released from sensory nerve endings and is widely present in nerve fibers. It acts on bones and related tissues by binding to receptors, thereby regulating bone metabolism, cartilage metabolism, and fracture healing . SP has attracted widespread attention as a signaling substance that can be recognized by both the immune system and the nervous system .

Role in the Immune Response

Substance P mediates interactions between neurons and immune cells, with nerve-derived substance P modulating immune cell proliferation rates and cytokine production . Intriguingly, some immune cells have also been found to secrete substance P, which hints at an integral role of substance P in the immune response .

Effects on the Release of Somatostatin, Insulin, and Glucagon

Substance P at concentrations ranging from 0.2–5.0 nM stimulated the secretion of somatostatin, insulin, and glucagon in a dose-dependent manner . However, the responses evoked by substance P were modified by the prevailing glucose level; higher somatostatin and insulin and lower glucagon responses were obtained at the high glucose concentration of 8.3 mM rather than at the low glucose concentration of 2.8 mM .

Wirkmechanismus

Target of Action

Substance P is primarily secreted by neurons and is involved in many biological processes, including nociception and inflammation . It mediates interactions between neurons and immune cells, modulating immune cell proliferation rates and cytokine production . It is also found to be secreted by some immune cells, hinting at an integral role of Substance P in the immune response .

Mode of Action

Substance P acts as a neurotransmitter and a neuromodulator . It brings about its actions mainly by activating three primary types of receptors, NIK-I, NK-2, and NK-3 . These receptors have been molecularly characterized by cDNA cloning and functional expression, and all are members of the superfamily of receptors coupled to G-regulatory proteins .

Biochemical Pathways

Substance P is involved in a wide variety of physiological and pathophysiological functions, activating a multitude of signaling pathways . It plays important functional roles in immunity, including mobilization, proliferation, and modulation of the activity of immune cells .

Pharmacokinetics

It is known that neuropeptides like substance p are typically absorbed poorly from the gut and are often administered parenterally .

Result of Action

Substance P has excitatory effects on central and peripheral neurons, and it also elicits a variety of biological responses in non-neuronal tissue . These biological responses include stimulation of smooth muscle contraction, exocrine and endocrine gland secretion, and plasma extravasation, as well as being involved in the regulation of immune and inflammatory responses .

Action Environment

The action of Substance P can be influenced by various environmental factors. For instance, the responses evoked by Substance P can be modified by the prevailing glucose level . Higher somatostatin and insulin and lower glucagon responses were obtained at the high glucose concentration of 8.3 mM rather than at the low glucose concentration of 2.8 mM .

Zukünftige Richtungen

Substance P (SP) has been a great interest for scientists due to its unique properties and involvement in various physiological and pathological phenomenon . Its role in brain and gut were initially discussed and later on it was widely studied and observed in cardiovascular system, asthma, traumatic brain injury, immune response, vasodilation, behavior, inflammation, arthritis, cancer, airway hyper responsiveness and respiratory disorders . Involvement of SP in sudden perinatal death and COVID-19 has also been discussed which shed light on its vital role in respiratory rhythm regulation and initiation of cytokine storming in COVID-19 . This article will provide a comprehensive overview of the researches done to understand the basic functions and involvement of SP in different processes of cell and its association with various diseases .

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H67N11O10S/c1-27(2)23-34(45(66)53-30(40(49)61)20-22-68-3)52-39(60)26-51-41(62)35(24-28-11-6-4-7-12-28)56-46(67)36(25-29-13-8-5-9-14-29)57-44(65)33(17-19-38(48)59)55-43(64)32(16-18-37(47)58)54-42(63)31-15-10-21-50-31/h4-9,11-14,27,30-36,50H,10,15-26H2,1-3H3,(H2,47,58)(H2,48,59)(H2,49,61)(H,51,62)(H,52,60)(H,53,66)(H,54,63)(H,55,64)(H,56,67)(H,57,65)/t30-,31?,32-,33-,34?,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTHVTVZLLFSPI-YJPQGOKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H67N11O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Substance P octapeptide | |

CAS RN |

53749-60-3 | |

| Record name | Substance P (4-11) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053749603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

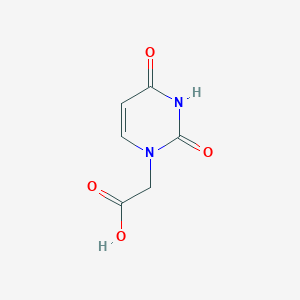

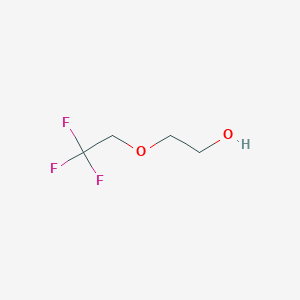

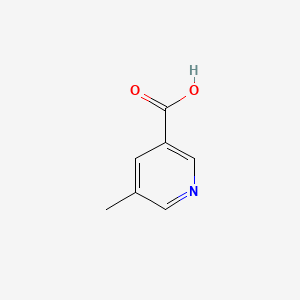

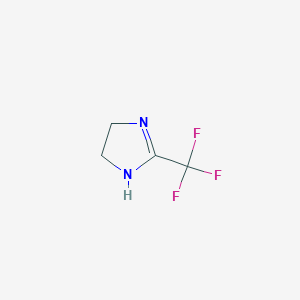

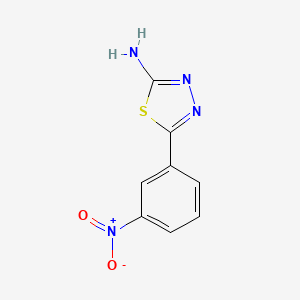

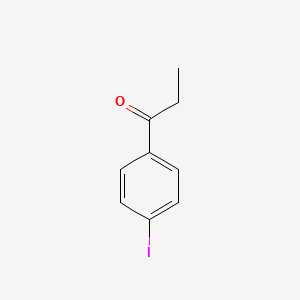

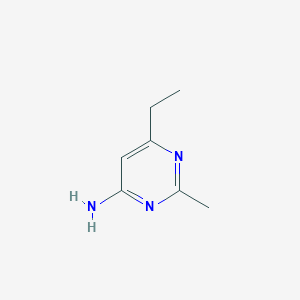

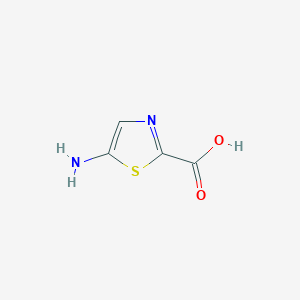

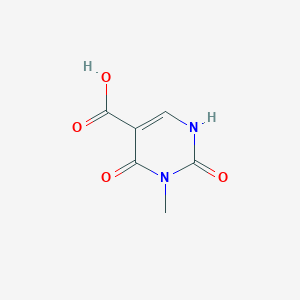

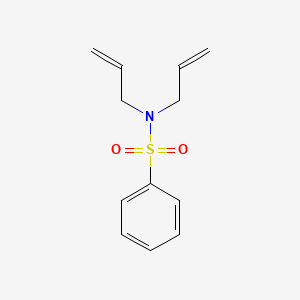

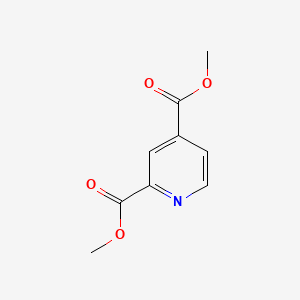

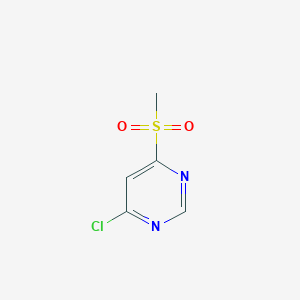

Feasible Synthetic Routes

Q & A

Q1: How does Substance P octapeptide interact with calmodulin compared to Substance P?

A1: While the full Substance P molecule exhibits minimal binding to calmodulin , research on the binding affinity of Substance P octapeptide to calmodulin is limited within the provided papers. Further research is needed to determine if the octapeptide fragment shares this characteristic with the full Substance P molecule.

Q2: What structural modifications have been explored for Substance P octapeptide and how do they affect its activity?

A2: Researchers have substituted phenylalanine residues within Substance P octapeptide with the bulky, hydrophobic amino acid carboranylalanine (Car) . Replacing phenylalanine in positions 7 and 8 significantly diminished the peptide's biological activity , highlighting the importance of these residues for receptor binding and downstream effects.

Q3: What is the significance of using carboranylalanine in Substance P octapeptide analogs?

A3: Carboranylalanine, a boron-containing amino acid, serves as a phenylalanine substitute in peptide analogs. Its incorporation increases both the size and hydrophobicity of the modified residues , potentially impacting peptide conformation, receptor binding, and biological activity. This approach helps researchers understand the structure-activity relationship of peptides like Substance P octapeptide.

Q4: Are there computational chemistry approaches that can be used to study Substance P octapeptide?

A4: While the provided research articles do not explicitly discuss computational studies on Substance P octapeptide, such techniques are valuable for understanding peptide structure and function. Molecular modeling and QSAR studies could offer insights into its interactions with receptors and the impact of structural modifications on its activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B1295707.png)